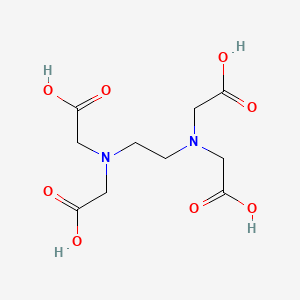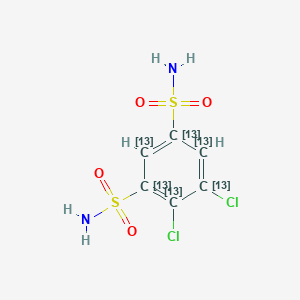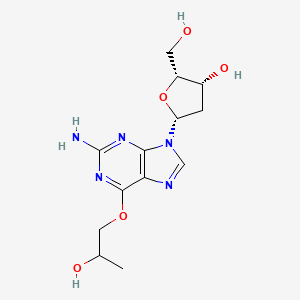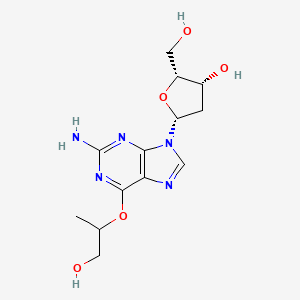
Curcumin β-D-Glucuronide Triacetate Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curcumin β-D-Glucuronide Triacetate Methyl Ester is a derivative of curcumin, a natural polyphenol found in turmeric. This compound has gained significant attention due to its potential therapeutic and industrial applications. It is known for its dark orange to very dark orange solid appearance and has a molecular formula of C₃₄H₃₆O₁₅ with a molecular weight of 684.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Curcumin β-D-Glucuronide Triacetate Methyl Ester involves multiple steps, starting from curcumin. The process typically includes glucuronidation, acetylation, and esterification reactions. The glucuronidation step involves the reaction of curcumin with glucuronic acid in the presence of a catalyst. This is followed by acetylation using acetic anhydride and a base such as pyridine. Finally, the esterification step involves the reaction with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Curcumin β-D-Glucuronide Triacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine), in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Curcumin β-D-Glucuronide Triacetate Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glucuronidation and esterification reactions.
Biology: Investigated for its potential as a bioactive compound with antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products
Mechanism of Action
Curcumin β-D-Glucuronide Triacetate Methyl Ester exerts its effects through multiple mechanisms:
Antioxidant Activity: Acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen, thereby inhibiting lipid peroxidation and DNA damage.
Anti-inflammatory Activity: Modulates various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Curcumin β-D-Glucuronide Triacetate Methyl Ester is unique compared to other curcumin derivatives due to its enhanced solubility and bioavailability. Similar compounds include:
Curcumin: The parent compound with lower solubility and bioavailability.
Tetrahydrocurcumin: A reduced derivative with enhanced antioxidant properties.
Curcumin Sulfate: An O-conjugated derivative with different pharmacokinetic properties.
Properties
CAS No. |
1529769-81-0 |
|---|---|
Molecular Formula |
C₃₄H₃₆O₁₅ |
Molecular Weight |
684.64 |
Synonyms |
4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)


